molecular formula C10H14O2 B13741982 Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- CAS No. 32426-26-9

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-

Cat. No.: B13741982
CAS No.: 32426-26-9
M. Wt: 166.22 g/mol
InChI Key: WHVJMEKNSSSAFO-UHFFFAOYSA-N
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Description

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is a complex organic compound with the molecular formula C10H14O2 and a molar mass of 166.22 g/mol This compound is characterized by its unique tricyclic structure, which includes three interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps include functional group modifications to introduce the acetate and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of catalysts and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetate group can produce an alcohol .

Scientific Research Applications

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- has several applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, its potential anti-inflammatory effects may be mediated through inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
  • Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
  • Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-

Uniqueness

Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological properties .

Properties

CAS No.

32426-26-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

8-tricyclo[3.2.1.02,4]octanyl acetate

InChI

InChI=1S/C10H14O2/c1-5(11)12-10-6-2-3-7(10)9-4-8(6)9/h6-10H,2-4H2,1H3

InChI Key

WHVJMEKNSSSAFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2CCC1C3C2C3

Origin of Product

United States

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